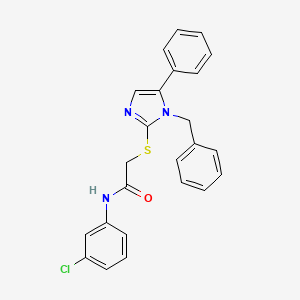![molecular formula C17H17ClF3N3 B2574804 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 676624-85-4](/img/structure/B2574804.png)
1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a synthetic compound characterized by its unique chemical structure, which includes a benzyl group, a chlorinated pyridine ring, and a trifluoromethyl group
Métodos De Preparación
One common synthetic route involves the reaction of 1-benzylpiperazine with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents.
Análisis De Reacciones Químicas
1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with a similar piperazine core but lacking the chlorinated pyridine and trifluoromethyl groups.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with a chlorinated phenyl ring instead of a pyridine ring.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Contains a trifluoromethyl group on a phenyl ring, similar to the trifluoromethyl group in the pyridine ring of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3/c18-15-10-14(17(19,20)21)11-22-16(15)24-8-6-23(7-9-24)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQINVARMIBVUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2574722.png)

![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)

![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2574732.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)
![lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2574737.png)


![1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2574742.png)
![3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574743.png)

